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Compound of Interest

Compound Name: 3,4'-Dimethylbenzophenone

Cat. No.: B082306 Get Quote

An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-
Dimethylbenzophenone, a compound of interest in various chemical and pharmaceutical

research domains. The following sections detail the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule,

offering valuable data for its identification, characterization, and application in scientific

research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 3,4'-
Dimethylbenzophenone are presented below.

¹H NMR Spectroscopy
The proton NMR spectrum of 3,4'-Dimethylbenzophenone provides information on the

chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in

deuterated chloroform (CDCl₃).
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Chemical Shift (δ) ppm Assignment

7.782 Aromatic Protons

7.616 Aromatic Protons

7.561 Aromatic Protons

7.528 Aromatic Protons

7.467 Aromatic Protons

7.222 Aromatic Protons

2.336 Methyl Protons (-CH₃)

2.315 Methyl Protons (-CH₃)

Table 1: ¹H NMR Chemical Shifts of 3,4'-Dimethylbenzophenone.[1]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the 3,4'-
Dimethylbenzophenone molecule. The data presented here is sourced from the Spectral

Database for Organic Compounds (SDBS).
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Chemical Shift (δ) ppm

196.5

142.5

137.9

135.5

132.0

130.6

129.7

128.1

128.0

20.0

19.5

Table 2: ¹³C NMR Chemical Shifts of 3,4'-Dimethylbenzophenone.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3,4'-
Dimethylbenzophenone exhibits characteristic absorption bands corresponding to its

structural features.

Wavenumber (cm⁻¹) Assignment

~3050 Aromatic C-H Stretch

~2920 Aliphatic C-H Stretch

~1650 C=O Carbonyl Stretch

~1600, ~1450 Aromatic C=C Bending
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Table 3: Key IR Absorption Bands of 3,4'-Dimethylbenzophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of UV or visible light by 3,4'-Dimethylbenzophenone is related to the presence

of chromophores, particularly the conjugated aromatic system and the carbonyl group. The

spectrum was recorded in methanol.

Wavelength (λmax) (nm) Solvent

258 Methanol

Table 4: UV-Vis Absorption Maxima of 3,4'-Dimethylbenzophenone.[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy (¹H and ¹³C)
A sample of 3,4'-Dimethylbenzophenone is dissolved in an appropriate deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing (0 ppm). The spectra are

acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are

accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled

mode is generally used for ¹³C NMR to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of solid 3,4'-Dimethylbenzophenone can be obtained using the KBr pellet

method or as a thin film. For the KBr pellet method, a small amount of the finely ground sample

is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin,

transparent disk. For the thin film method, the sample is dissolved in a volatile solvent, and a
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drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to

evaporate, leaving a thin film of the compound. The spectrum is recorded using a Fourier

Transform Infrared (FT-IR) spectrometer.

UV-Visible (UV-Vis) Spectroscopy
A dilute solution of 3,4'-Dimethylbenzophenone is prepared using a UV-transparent solvent,

such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls

within the linear range of the spectrophotometer (typically between 0.1 and 1 absorbance

units). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette

containing the pure solvent used as a reference. The spectrum is scanned over the appropriate

wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance

(λmax).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 3,4'-Dimethylbenzophenone.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,4'-Dimethylbenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082306#spectroscopic-data-of-3-4-
dimethylbenzophenone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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